molecular formula C8H7IO2 B1628625 3-Iodo-5-methylbenzoic acid CAS No. 52107-90-1

3-Iodo-5-methylbenzoic acid

Cat. No.: B1628625
CAS No.: 52107-90-1
M. Wt: 262.04 g/mol
InChI Key: FDSUTRCVLDJUCI-UHFFFAOYSA-N
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Description

3-Iodo-5-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H7IO2 . The molecular weight of the compound is 262.05 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 262.05 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Iodo-5-methylbenzoic acid is involved in the synthesis of complex organic compounds. For example, its derivatives are used in the synthesis of aromatic constituents of calichemicin antibiotics, highlighting its role in the production of polysubstituted aromatic carboxylic acids (Laak & Scharf, 1989).
  • The compound also finds application in the Suzuki cross-coupling reaction, a significant process in organic chemistry. This reaction is essential for creating biaryls, where this compound derivatives act as reactants (Chaumeil, Signorella & Drian, 2000).

Environmental and Photocatalytic Applications

  • In environmental science, derivatives of this compound are studied for their photocatalytic degradation properties. This is significant for pollution control and environmental remediation, as demonstrated in studies involving titanium dioxide and UV light (Wang, Hsieh, Wu & Chang, 2000).

Analytical Chemistry and Material Science

  • The compound is also relevant in the field of analytical chemistry. For example, its derivatives have been studied for their solubility in various solvents, which is crucial for understanding their behavior in different chemical environments (Ye et al., 2011).
  • In material science, this compound derivatives are used in the formation of coordination polymers. These polymers have various applications, including catalysis and material processing (Pedireddi & Varughese, 2004).

Safety and Hazards

3-Iodo-5-methylbenzoic acid is classified under the GHS07 hazard class . The compound has the signal word ‘Warning’ and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Biochemical Analysis

Properties

IUPAC Name

3-iodo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSUTRCVLDJUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598236
Record name 3-Iodo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-90-1
Record name 3-Iodo-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52107-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-5-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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